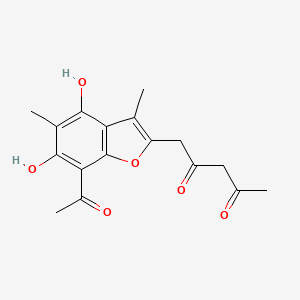![molecular formula C9H10N2O3 B14720477 N-[1-(4-Nitrophenyl)propylidene]hydroxylamine CAS No. 10342-56-0](/img/structure/B14720477.png)
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a nitrophenyl group attached to a propylidene chain, which is further linked to a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Nitrophenyl)propylidene]hydroxylamine typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Aqueous or alcoholic media, depending on the reaction.
Major Products Formed
Reduction: 4-Aminophenylpropylidenehydroxylamine.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted phenylpropylidenehydroxylamines.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[1-(4-Nitrophenyl)propylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction or oxidation, leading to the formation of reactive intermediates that can interact with various biomolecules. The hydroxylamine group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine: Similar structure but with a piperidine ring instead of a propylidene chain.
Diphenylmethanone N-[1-(2,5-dihydroxyphenyl)propylidene]hydrazine: Contains a hydrazine group instead of a hydroxylamine group.
Uniqueness
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
10342-56-0 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
N-[1-(4-nitrophenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(10-12)7-3-5-8(6-4-7)11(13)14/h3-6,12H,2H2,1H3 |
InChI-Schlüssel |
QSHOWNQCVROVFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)


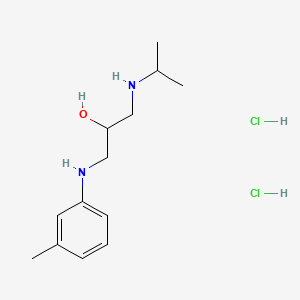


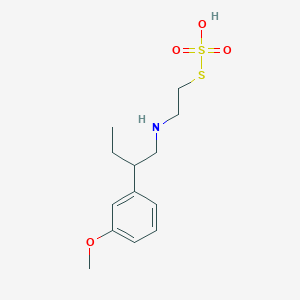


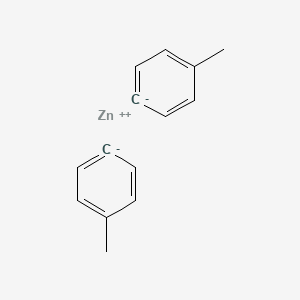
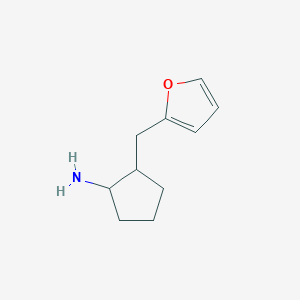
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

